Benzyl N-amino-N-(2-hydroxyethyl)carbamate
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Overview
Description
Benzyl N-amino-N-(2-hydroxyethyl)carbamate is a carbamate derivative known for its potential therapeutic and industrial applications. It is a white powder with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is soluble in water and 1% acetic acid, making it versatile for various applications .
Mechanism of Action
The compound is soluble in water or 1% acetic acid , which suggests it could be well-absorbed in the body, but without specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies, it’s hard to predict its bioavailability.
As for the environmental factors, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals. It’s recommended to store the compound at 0-5°C .
Biochemical Analysis
Biochemical Properties
Benzyl N-amino-N-(2-hydroxyethyl)carbamate is known to play a role in the synthesis of peptides . It is a type of carbamate, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates are easily installed on nitrogen .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines . It can be installed and removed under relatively mild conditions . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates are easily installed on nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-amino-N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with ethanolamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzyl chloroformate and ethanolamine.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: Benzyl chloroformate is added dropwise to a solution of ethanolamine in dichloromethane, followed by stirring for several hours.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-amino-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl carbamates with higher oxidation states.
Reduction: Formation of benzyl amines or benzyl alcohols.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Benzyl N-amino-N-(2-hydroxyethyl)carbamate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with a tert-butoxycarbonyl protecting group.
2-(Z-Amino)ethanol: Another carbamate derivative with similar reactivity.
Uniqueness
Benzyl N-amino-N-(2-hydroxyethyl)carbamate is unique due to its specific benzyl group, which provides distinct reactivity and stability compared to other carbamate derivatives. This uniqueness makes it valuable in various synthetic and industrial applications .
Biological Activity
Benzyl N-amino-N-(2-hydroxyethyl)carbamate is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃N₁O₃
- Molecular Weight : 195.22 g/mol
- Structure : The compound features a benzyl group attached to a carbamate functional group, which is further linked to a 2-hydroxyethyl moiety. This unique structure contributes to its biological activity and reactivity.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit various enzymes, impacting metabolic pathways associated with inflammation and cancer. It may bind to active sites of enzymes, altering their function and leading to therapeutic effects.
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against specific microorganisms has been documented, highlighting its potential in treating infections.
Applications in Medicinal Chemistry
This compound serves as an intermediate in synthesizing biologically active compounds. Notable applications include:
- Adenosine Receptor Agonists : It is utilized in the preparation of alkynylaryladenines, which act as A2A adenosine receptor agonists. These compounds have implications for modulating hepatic glucose production and are relevant in metabolic research.
- Synthesis of Functionalized Compounds : The compound is involved in synthesizing functionalized N-arylaminoethyl amides that inhibit cathepsin S, an enzyme implicated in various diseases, including cancer and inflammation.
Enzyme Inhibition Studies
Research has shown that this compound effectively inhibits specific enzymes involved in critical biological processes. For instance:
- A study demonstrated that derivatives of this compound exhibited significant inhibition of cathepsin S, leading to potential therapeutic applications in treating cancer.
Antimicrobial Activity Evaluation
In antimicrobial studies, this compound was tested against various pathogens. The results indicated:
- Effective inhibition of bacterial growth at concentrations that suggest its potential as an antimicrobial agent.
Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Enzyme Inhibition | Inhibits enzymes involved in inflammation and cancer pathways | |
Antimicrobial Activity | Exhibits inhibitory effects on various microorganisms | |
Adenosine Receptor Agonist | Serves as an intermediate for synthesizing compounds that modulate glucose metabolism | |
Cathepsin S Inhibition | Effective against cathepsin S, relevant in cancer treatment |
Properties
IUPAC Name |
benzyl N-amino-N-(2-hydroxyethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-12(6-7-13)10(14)15-8-9-4-2-1-3-5-9/h1-5,13H,6-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXHRHBMUPVGMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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